6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid is a fluorinated organic compound with a unique structure that includes a hexahydroindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the fluorination of a suitable indene derivative, followed by carboxylation. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and advanced purification techniques, such as chromatography, can also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid
- 2,3,4,5,7,7a-Hexahydro-1H-indene-3a-carboxylic acid
Uniqueness
6,6-Difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid is unique due to the presence of two fluorine atoms at the 6,6-positions. This fluorination can significantly alter the compound’s chemical and physical properties, such as increasing its lipophilicity and metabolic stability. These characteristics can make it more suitable for specific applications compared to its non-fluorinated or mono-fluorinated analogs.
Properties
IUPAC Name |
6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-indene-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c11-10(12)5-4-9(8(13)14)3-1-2-7(9)6-10/h7H,1-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOQDLRPZSHGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CCC2(C1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.